(3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
Overview
Description
(3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is characterized by its pyrrolidine ring structure, which is substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. This compound is often used as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Methylation: The protected pyrrolidine is then methylated using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures high-quality production.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of biologically active peptides and proteins.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid involves its role as a precursor or intermediate in various biochemical pathways. The Boc protecting group provides stability during synthetic processes, allowing for selective reactions at other functional sites. Upon deprotection, the compound can interact with specific molecular targets, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-1-(tert-butoxycarbonyl)-4-phenyl-3-pyrrolidinecarboxylic acid
- (3R,4R)-1-(tert-butoxycarbonyl)-4-cyclohexyl-3-pyrrolidinecarboxylic acid
- (2S,3R)-1-(tert-butoxycarbonyl)-3-(4-methylphenyl)-2-pyrrolidinecarboxylic acid
Uniqueness
(3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, essential for pharmaceutical applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-12(6-8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLCSDCAWNDONJ-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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